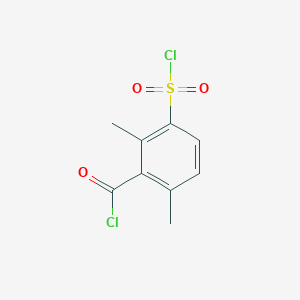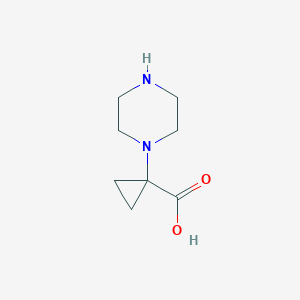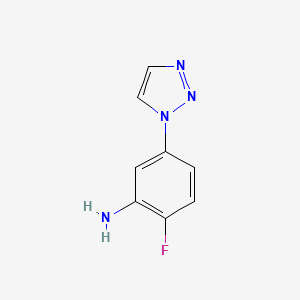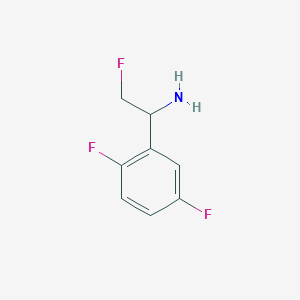
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of fluorine atoms on both the phenyl ring and the ethanamine chain
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and fluoroethanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the fluoroethanamine, followed by nucleophilic substitution with 2,5-difluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields ketones or acids, while reduction yields alcohols.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-2-fluoroethan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,5-Difluorophenyl)-2-thiourea and 1-(2,5-Difluorophenyl)-3-propen-1-one share structural similarities.
Uniqueness: The presence of both fluorine atoms on the phenyl ring and the ethanamine chain makes this compound unique. This dual fluorination enhances its chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8H,4,12H2 |
InChI Key |
BPORKMKCPOEVGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CF)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


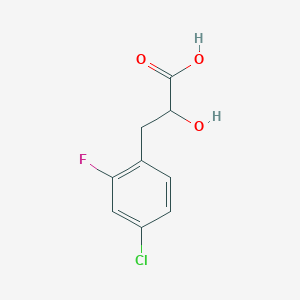
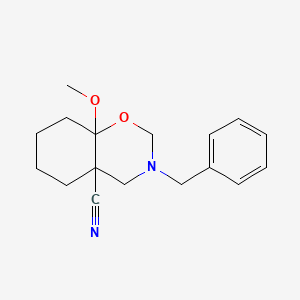
amine](/img/structure/B13256227.png)
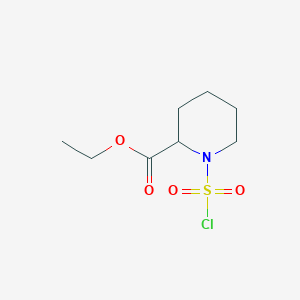
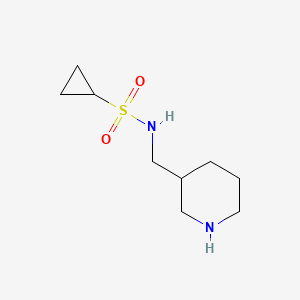
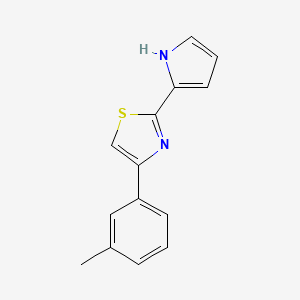
![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13256265.png)

![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)

